molecular formula C11H19NO3 B8447367 Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate

Cat. No. B8447367
M. Wt: 213.27 g/mol
InChI Key: RMXGHWUMUNLNOW-UHFFFAOYSA-N
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Patent
US06730803B2

Procedure details

To the reaction mixture obtained by the method of Example 2 were added 10% aqueous sodium hydroxide solution (113.8 g) and methanol (20 mL), and the mixture was stirred overnight at room temperature. The disappearance of tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate was confirmed by GC. Toluene (50 mL) was added, and the mixture was stirred and then partitioned to remove the toluene layer. 20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer to adjust its pH to an acidic one (ca. 1-2), and the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1). The layer of the mixed solution was concentrated under reduced pressure to give 4-cyano-3-hydroxy-4-methylpentanoic acid (18.75 g) as an oil. The yield was 84% relative to tert-butyl 4-cyano-3-hydroxy-4-methylpentanoate, but crystallization did not occur.
Quantity
113.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CO.[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([O:12]C(C)(C)C)=[O:11])#[N:6]>C1(C)C=CC=CC=1>[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([OH:12])=[O:11])#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
113.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the reaction mixture obtained by the method of Example 2
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
partitioned
CUSTOM
Type
CUSTOM
Details
to remove the toluene layer
ADDITION
Type
ADDITION
Details
20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
The layer of the mixed solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C(CC(=O)O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.75 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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